molecular formula CNO- B1221674 Cyanate CAS No. 661-20-1

Cyanate

Cat. No.: B1221674
CAS No.: 661-20-1
M. Wt: 42.017 g/mol
InChI Key: IQPQWNKOIGAROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanate is an anion with the chemical formula OCN−. It is a resonance hybrid of three forms: [O−−C≡N] (61%), [O=C=N−] (30%), and [O+≡C−N2−] (4%) . This compound is derived from isocyanic acid (H−N=C=O) and its lesser tautomer cyanic acid (H−O−C≡N).

Preparation Methods

Cyanate can be synthesized through various methods:

Comparison with Similar Compounds

Cyanate is similar to other nitrogen-containing compounds such as:

    Isothis compound (−N=C=O): Unlike this compound, isothis compound is highly reactive and used in the production of polyurethanes.

    Fulminate (−O−N+≡C−): Fulminate is much less stable than this compound and is known for its explosive properties.

    Nitrile oxide (−CNO or −C≡N+−O−): Nitrile oxides are used in organic synthesis for cycloaddition reactions.

This compound’s unique properties, such as its ability to act as an ambidentate ligand and its role in biological nitrogen cycling, distinguish it from these similar compounds .

Properties

CAS No.

661-20-1

Molecular Formula

CNO-

Molecular Weight

42.017 g/mol

IUPAC Name

isocyanate

InChI

InChI=1S/CNO/c2-1-3/q-1

InChI Key

IQPQWNKOIGAROB-UHFFFAOYSA-N

SMILES

C(=[N-])=O

Canonical SMILES

C(=[N-])=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Zero point zero five part by mass of tetrabutylammonium bromide was added to 100 parts by mass of a bisphenol F type epoxy resin (Epiclon 830), and with stirring the mixture was heated to 175° C. Then, 20 parts by mass of toluene diisocyanate were supplied, taking 3 hours, and the mixture was further stirred at 175° C. for 4 hours, to obtain an isocyanate modification product of the bisphenol F type epoxy resin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1.00 g phenylisocyanate in 50 ml dry toluene was prepared. Several dilutions of the stock isocyanate solution were made and an infrared absorbance versus concentration curve was obtained using the IR absorbance at 2265 cm-1 divided by the IR cell path length (in cm). The slope of this line gave a concentration factor of 0.118 mmole isocyanate/absorbance unit cm-1.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Propionaldazine is synthesized by the reaction of propionaldehyde with hydrazine hydrate by operating as in Example 1. The cyclooligomerization reaction is then carried out according to the conditions described in Example 1, by causing the azine to react with the butadiene in a ratio of 1/3 in the presence of nickel prepared by the reduction of nickel acetylacetonate (1 at.g. of Ni for 20 moles of azine) and of triphenylphosphine. In 100 ml of tert. butanol, 12.15 g of 3,12-diethyl-1,2-diaza-1,5,9-cyclododecatriene are hydrogenated in 300-ml autoclave, in the presence of 1.3 g of rhodium catalyst deposited at 5% on alumina. The reaction is allowed to proceed for 30 minutes at 45° C. under 130 bars of hydrogen, then for 111/2 hours at 185° C. under 150 bars. The diamine (8.71 g) is phosgenated, in the form of the chlorhydrate, as in Example 1 in order to lead to 9.6 g (yield 90%) of crude isocyanate. The distillation of the latter leads to 1,10-diethyldecane-1,10-diisocyanate, a colorless liquid having a content of 2 NCO groups per mole and the following N.M.R. characteristics of the 13C atom (chemical shifts in relation to CDCl3 at 77 ppm): ##STR12##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1.3 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mol
Type
catalyst
Reaction Step Four
[Compound]
Name
azine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
3,12-diethyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
12.15 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
diamine
Quantity
8.71 g
Type
reactant
Reaction Step Nine

Synthesis routes and methods V

Procedure details

To a solution of Example 15 (24.9 mg, 0.06 mmol) in 1 ml THF/DMF (9/1), was added ethyl isocyanatoacetate (11.6 mg, 0.089 mmol), and the reaction mixture was stirred overnight at RT. The titled compound was obtained (33.3 mg) after treatment with PS-Trisamine (Argonaut, 73 mg, 0.267 mmol) and PS-Isocyanate (Argonaut, 85 mg, 0.122 mmol). Retention time: 1.99 min., 544 (M+1); (LCMS conditions: LC Micromass platform (APCI+, DAD (210-400 nm)), Column: TSK gel Super ODS 4.6 mm ID×5 cm, Flow rate: 2.75 mL/min, Gradient: from 100% eluent A to 100% eluent B in 2 min., with a plateau with 100% eluent B during 1 min. Eluent A: H2O (0.05% TFA), Eluent B: CH3CN/H2O/TFA (80/20/0.05)).
Name
solution
Quantity
24.9 mg
Type
reactant
Reaction Step One
Quantity
11.6 mg
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanate
Reactant of Route 2
Cyanate
Reactant of Route 3
Cyanate
Reactant of Route 4
Cyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.